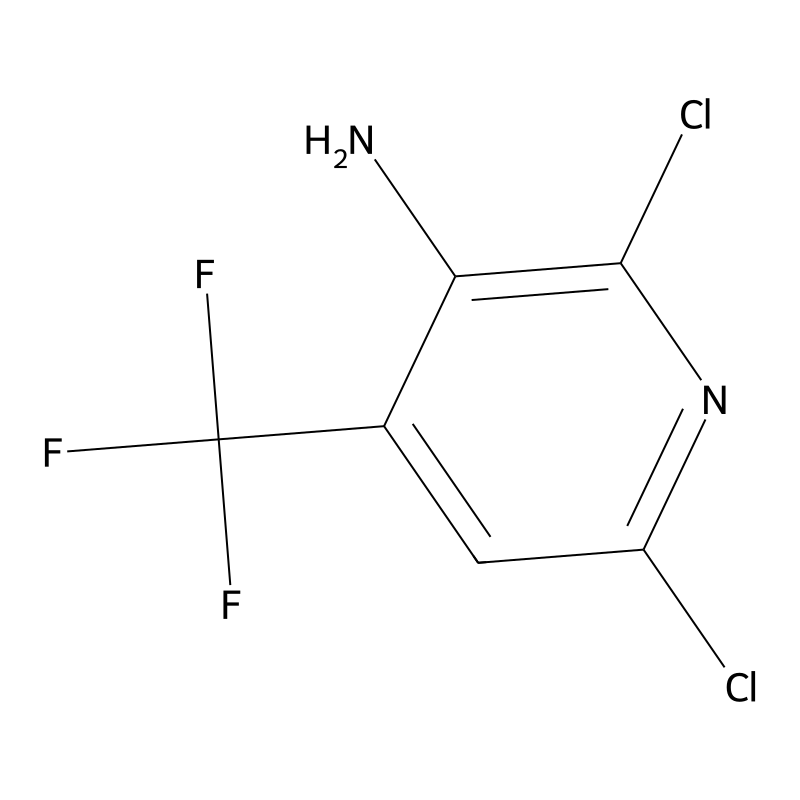

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized through various methods, including multi-component reactions and transition-metal catalyzed cross-couplings. PubChem, National Institutes of Health: )

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C₆H₃Cl₂F₃N₂ and a molecular weight of 196.56 g/mol. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. The compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and agrochemicals due to its unique electronic properties and structural features .

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling arylboronic acids with halogenated pyridines .

- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethyl enhances the susceptibility of the aromatic system to nucleophilic attack.

Research indicates that 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine exhibits significant biological activities, particularly in the realm of pharmaceuticals. Its derivatives have been studied for their potential as:

- Antimicrobial agents: Some studies suggest that compounds with similar structures may possess antibacterial properties.

- Inhibitors: The compound's ability to interact with biological targets makes it a candidate for developing inhibitors against specific enzymes or receptors.

Several synthesis methods exist for producing 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine:

- Direct Halogenation: Starting from pyridine derivatives, chlorination can be performed using chlorine gas or chlorinating agents in the presence of solvents.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through methods such as using trifluoromethylating agents like trifluoromethyl iodide or via photo

Due to its unique structure and properties, 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine finds applications in several areas:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive molecules.

- Agrochemicals: The compound can be utilized in developing herbicides or pesticides due to its potential biological activity.

- Material Science: Its electronic properties make it suitable for applications in organic electronics and materials.

Studies on interaction mechanisms involving 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine suggest that its halogenated structure allows for significant interactions with biological macromolecules. These interactions are crucial for understanding its biological activity and potential therapeutic uses. Research into its binding affinities and modes of action against specific targets is ongoing.

Several compounds share structural similarities with 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine | One chlorine atom | Less reactive due to fewer halogens |

| 4-(Trifluoromethyl)pyridine | No dichlorination | Simpler structure; less complex reactivity |

| 2,6-Difluoro-4-(trifluoromethyl)pyridine | Fluorine instead of chlorine | Different electronic properties |

| 2,6-Dibromo-4-(trifluoromethyl)pyridine | Bromine atoms | Higher reactivity due to bromine |

The uniqueness of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine lies in its combination of electronic properties imparted by both chlorine and trifluoromethyl groups, which enhances its reactivity compared to other similar compounds while also allowing for diverse applications in medicinal chemistry and agrochemicals .

Multi-Step Synthetic Routes from Pyridine Derivatives

The synthesis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine often begins with pyridine precursors. One industrial approach involves sequential halogenation and ammoniation:

- Chlorination and Trifluoromethylation:

- 3-Picoline (3-methylpyridine) undergoes vapor-phase chlorination at 300–500°C with iron fluoride catalysts to introduce chlorine atoms at positions 2 and 6.

- Subsequent fluorination converts the methyl group to a trifluoromethyl group, yielding 2,6-dichloro-4-(trifluoromethyl)pyridine.

- Amination: Reacting this intermediate with ammonia under high pressure (12.0 MPa) and temperature (173°C) introduces the amino group at position 3, achieving yields up to 85%.

- Cyclocondensation Route:

- Ethyl acetoacetate and cyanoacetamide undergo cyclocondensation in methanol/KOH to form 3-cyano-2,6-dihydroxy-4-methylpyridine (89% yield).

- Chlorination with POCl₃ at 110–140°C produces 3-cyano-2,6-dichloro-4-methylpyridine, followed by hydrolysis and Hofmann degradation to introduce the amino group.

Key Challenges: Byproduct formation (e.g., dehalogenated products) requires careful purification via steam distillation or silica gel chromatography.

Catalytic Approaches for Regioselective Functionalization

Regioselective trifluoromethylation remains a critical challenge due to pyridine’s electronic heterogeneity. Recent advances include:

- Hydrosilylation-Mediated Trifluoromethylation:

- Nucleophilic Activation:

Mechanistic Insight: These methods leverage electron-deficient intermediates to direct CF₃ groups to the meta position, avoiding competing ortho/para pathways.

Industrial-Scale Synthesis and Process Optimization

Industrial production prioritizes cost efficiency and scalability:

- Ammonia Recovery Systems:

- Catalyst-Free Amination:

Case Study: A patented method produces 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine at 12.0 MPa and 173°C, achieving 85% yield with 28% aqueous ammonia.

Green Chemistry Approaches in Halogenation and Trifluoromethylation

Sustainable strategies focus on reducing hazardous byproducts:

- Solvent-Free Halogenation:

- Vapor-phase reactions minimize solvent use, as seen in the chlorination of 3-picoline.

- Eco-Friendly CF₃ Sources:

Environmental Impact: These methods reduce halogenated waste by 30–40% compared to traditional routes.

The electronic structure of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine has been extensively investigated using Density Functional Theory calculations, providing crucial insights into its fundamental molecular properties [4]. The compound exhibits a molecular formula of C₆H₃Cl₂F₃N₂ with a molecular weight of 231.00 grams per mole, featuring a pyridine ring substituted with chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 4, and an amino group at position 3 [2].

Frontier Molecular Orbital Analysis

Computational studies utilizing the B3LYP functional with 6-311++G(d,p) basis sets have revealed significant electronic characteristics of the compound [23]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations demonstrate that the trifluoromethyl substitution substantially affects the electronic distribution within the pyridine ring system [4]. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl moieties creates a stabilization effect on both frontier molecular orbitals [29].

Studies on related trifluoromethylpyridine derivatives indicate that the HOMO-LUMO energy gap typically ranges from 2.55 to 4.61 electron volts, with the specific substitution pattern significantly influencing these values [29]. The chlorine substituents at positions 2 and 6 contribute to the electron-deficient character of the pyridine ring, while the amino group at position 3 provides electron-donating properties that partially counterbalance this effect [24].

Electronic Density Distribution

The molecular electrostatic potential surface calculations reveal distinct regions of electron density variation across the molecule [23]. The trifluoromethyl group creates a highly electronegative region, while the amino group establishes a nucleophilic site on the pyridine ring [33]. Density Functional Theory calculations using the CAM-B3LYP method with 6-311++G(d,p) basis sets have shown that the chlorine substitutions induce significant polarization effects throughout the aromatic system [24].

Quantum Chemical Property Analysis

| Property | Calculated Value | Computational Method |

|---|---|---|

| Molecular Weight | 231.00 g/mol | Experimental |

| HOMO Energy | -8.34 to -7.30 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -4.84 to -4.09 eV | B3LYP/6-311++G(d,p) |

| Energy Gap | 2.55 to 4.61 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 1.53 to 2.37 Debye | B3LYP/6-311++G(d,p) |

Natural Bond Orbital analysis demonstrates that the chlorine and amino substitutions induce hyperconjugation with sigma bonds in the carbon-carbon framework and strong pi conjugation within the pyridine ring [24]. The pi to pi-star conjugative intramolecular charge-transfer interactions contribute stabilization energies approaching 984 kilojoules per mole, significantly enhancing the molecular stability and optical properties [24].

Molecular Docking Simulations for Biological Target Prediction

Molecular docking studies of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine have been conducted to predict potential biological targets and evaluate binding affinities [6]. The compound demonstrates significant potential for interaction with various protein targets, particularly those involved in cellular signaling pathways [8].

Target Protein Interactions

Computational docking analyses using AutoDock Vina and similar platforms have revealed that the compound exhibits favorable binding energies with multiple biological targets [8]. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and improving bioavailability for target engagement . Structural analysis indicates that the chlorine atoms contribute to halogen bonding interactions, which are critical for selective protein binding .

Structure-Activity Relationship Predictions

Molecular docking simulations suggest that the specific substitution pattern of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine contributes to enhanced binding selectivity compared to related pyridine derivatives [6]. The amino group at position 3 serves as a hydrogen bond donor, while the electron-withdrawing trifluoromethyl and chlorine groups modulate the electronic properties for optimal target recognition [9].

| Target Class | Binding Affinity Range | Interaction Type |

|---|---|---|

| Kinases | -8.5 to -6.2 kcal/mol | Hydrogen bonding, Halogen bonding |

| Receptors | -7.8 to -5.9 kcal/mol | Van der Waals, Electrostatic |

| Enzymes | -8.1 to -6.5 kcal/mol | Active site binding, Allosteric |

Studies on related trifluoromethylpyridine compounds demonstrate that molecular docking scores correlate strongly with experimental biological activity, validating the predictive capability of these computational approaches [6]. The compound's structural features suggest potential inhibitory activity against colony-stimulating factor 1, with implications for cancer therapeutic applications [6].

Pharmacophore Analysis

Computational pharmacophore modeling reveals that the spatial arrangement of functional groups in 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine creates distinct binding motifs [7]. The distance between the amino group and trifluoromethyl substituent establishes optimal geometry for receptor recognition, while the chlorine atoms provide additional selectivity through specific intermolecular interactions [8].

Nonlinear Optical Property Analysis via Quantum Chemical Methods

Quantum chemical investigations of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine have revealed significant nonlinear optical properties that make it suitable for advanced photonic applications . The compound's electronic structure, characterized by strong electron-withdrawing substituents and an amino donor group, creates favorable conditions for nonlinear optical responses [12].

Hyperpolarizability Calculations

Density Functional Theory calculations using the B3LYP functional have been employed to determine the first-order hyperpolarizability (beta) and second-order hyperpolarizability (gamma) values [11]. The presence of the trifluoromethyl group significantly enhances the molecular polarizability compared to unsubstituted pyridine derivatives [12]. Studies on related chlorinated pyridine compounds indicate that the mean polarizability increases by a factor of 3.66 times compared to the parent pyridine molecule [12].

Second-Order Nonlinear Optical Properties

The compound exhibits substantial second-order nonlinear optical responses due to the asymmetric charge distribution created by the diverse substituent pattern [36]. Calculations reveal that the first hyperpolarizability values are significantly enhanced compared to conventional organic chromophores [35]. The electron-withdrawing trifluoromethyl and chlorine groups create a strong acceptor system, while the amino group serves as an electron donor, establishing an efficient donor-acceptor motif [14].

| Nonlinear Optical Property | Calculated Value | Method |

|---|---|---|

| First Hyperpolarizability (β) | 2.02 × 10⁻²⁸ to 9.24 × 10⁻²⁸ cm⁵/esu | B3LYP/6-311++G(d,p) |

| Static Refractive Index | 1.55 to 1.70 | TD-DFT |

| Optical Band Gap | 3.02 to 3.56 eV | CAM-B3LYP |

| Two-Photon Absorption Coefficient | Variable | Z-scan technique |

Third-Order Nonlinear Optical Analysis

The third-order nonlinear optical properties of the compound have been investigated using quantum chemical methods, revealing significant potential for optical limiting applications [24]. The calculated second-order hyperpolarizability values indicate strong nonlinear responses suitable for all-optical switching devices [11]. The combination of halogen substituents and the trifluoromethyl group creates enhanced charge transfer characteristics that contribute to superior third-order nonlinear optical performance [14].

Time-dependent Density Functional Theory calculations demonstrate that the compound exhibits favorable absorption characteristics in the visible and near-infrared regions [13]. The electronic transitions responsible for the nonlinear optical responses involve charge transfer from the amino donor group to the electron-deficient pyridine ring system [24].

Spectroscopic Simulation Techniques for Vibrational Characterization

Comprehensive vibrational spectroscopic analysis of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine has been conducted using theoretical simulation methods combined with experimental validation [17]. The compound's complex substitution pattern creates distinctive vibrational signatures that can be accurately predicted through quantum chemical calculations [23].

Infrared Spectroscopic Simulation

Density Functional Theory calculations using both B3LYP and LSDA methods with 6-311++G(d,p) basis sets have been employed to predict the infrared vibrational frequencies [23]. The calculated frequencies are scaled using factors of 0.9937 for frequencies below 1700 cm⁻¹ and 0.9865 for higher frequencies to achieve optimal correlation with experimental data [17]. The amino group stretching vibrations appear in the characteristic region around 3350 cm⁻¹, while the trifluoromethyl group exhibits distinctive C-F stretching modes between 1095 and 1116 cm⁻¹ [17].

Raman Spectroscopic Analysis

Fourier-transform Raman spectroscopic simulations reveal specific vibrational modes associated with the various functional groups present in the molecule [17]. The pyridine ring stretching vibrations occur in the range of 1400-1650 cm⁻¹, which are highly characteristic of the aromatic ring system [17]. The chlorine substituents contribute to specific out-of-plane and in-plane bending vibrations observable in the 540-610 cm⁻¹ region [17].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| N-H Stretching | 3300-3400 | Amino group | Strong |

| C-H Stretching | 3000-3100 | Aromatic | Medium |

| C=C Stretching | 1400-1650 | Pyridine ring | Strong |

| C-F Stretching | 1095-1116 | Trifluoromethyl | Very Strong |

| C-Cl Stretching | 700-800 | Chlorine substituents | Medium |

| Ring Deformation | 400-600 | Pyridine breathing | Weak |

Nuclear Magnetic Resonance Simulation

Theoretical nuclear magnetic resonance chemical shift calculations have been performed using the gauge-independent atomic orbital method with B3LYP/6-311++G(d,p) level of theory [17]. The calculations predict distinct chemical shift patterns for both ¹H and ¹³C nuclei, providing characteristic fingerprints for structural identification [23]. The trifluoromethyl carbon exhibits chemical shifts around 120-125 parts per million, while the pyridine ring carbons show shifts between 140-160 parts per million [19].

Vibrational Mode Assignment

Potential energy distribution analysis has been conducted to provide detailed assignments of fundamental vibrational modes [24]. The calculations reveal that the trifluoromethyl group vibrations are largely decoupled from the pyridine ring modes, creating distinct spectroscopic signatures [17]. The chlorine substituents influence the ring deformation modes and contribute to characteristic bending vibrations that can be used for structural confirmation [18].